molecular formula C13H18N2O4S B12117169 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B12117169
M. Wt: 298.36 g/mol
InChI Key: IMPRNZIEMUPDOZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a methoxyphenyl group and a methyl-substituted dioxidotetrahydrothiophenyl group attached to a urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 4-methoxyaniline with 3-methyl-1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylurea: Similar structure but lacks the dioxidotetrahydrothiophenyl group.

    1-(4-Methoxyphenyl)-3-(3-methylthiophen-3-yl)urea: Similar structure but lacks the dioxido group.

Uniqueness

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the presence of both the methoxyphenyl and dioxidotetrahydrothiophenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C13H18N2O4S/c1-13(7-8-20(17,18)9-13)15-12(16)14-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,14,15,16)

InChI Key

IMPRNZIEMUPDOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)OC

solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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